6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chloro substituent at the 6-position and a 3-(methylsulfanyl)phenyl group at the 3-position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfanyl)benzohydrazide with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated triazolopyridazine.
Substitution: Amino or thiol-substituted triazolopyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential anticancer, anti-inflammatory, and analgesic properties. It may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which can modulate the compound’s activity. Additionally, the combination of the triazole and pyridazine rings provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
CAS No. |
596825-51-3 |
---|---|
Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
6-chloro-3-(3-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4S/c1-18-9-4-2-3-8(7-9)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3 |
InChI Key |
NCJZZNVHSWKRRF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.